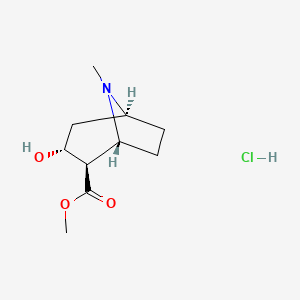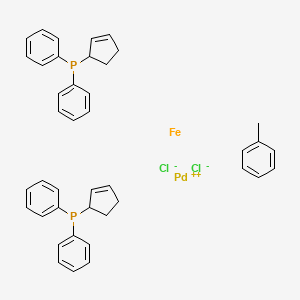
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is a complex organometallic compound that combines elements of cyclopentene, diphenylphosphane, iron, palladium, toluene, and dichloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride typically involves the following steps:
Formation of Cyclopent-2-en-1-yl(diphenyl)phosphane: This can be achieved by reacting cyclopentadiene with diphenylphosphane under controlled conditions.
Complexation with Iron and Palladium: The cyclopent-2-en-1-yl(diphenyl)phosphane is then reacted with iron and palladium salts in the presence of toluene as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Addition of Dichloride: Finally, dichloride is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity.
化学反应分析
Types of Reactions
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction could produce hydride complexes.
科学研究应用
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
作用机制
The mechanism by which cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride exerts its effects involves coordination chemistry. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Similar in that it contains cyclopentadienyl and iron.
Triphenylphosphine palladium dichloride: Contains palladium and phosphine ligands.
Cyclopentadienylmanganese tricarbonyl: Another organometallic compound with cyclopentadienyl.
Uniqueness
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is unique due to its combination of cyclopentene, diphenylphosphane, iron, and palladium in a single complex
属性
分子式 |
C41H42Cl2FeP2Pd |
|---|---|
分子量 |
829.9 g/mol |
IUPAC 名称 |
cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H17P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-7,9-13,17H,8,14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
InChI 键 |
RCIIZJSUTWVGSD-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=C1.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




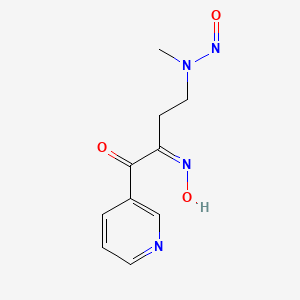
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
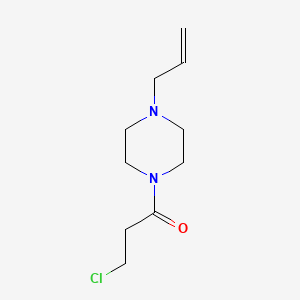
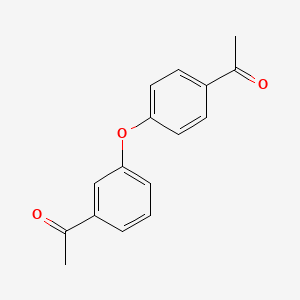
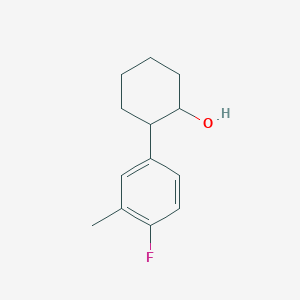
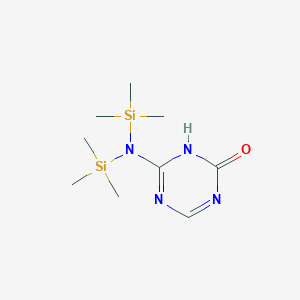
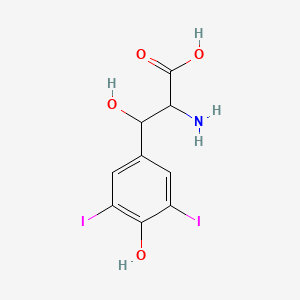
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
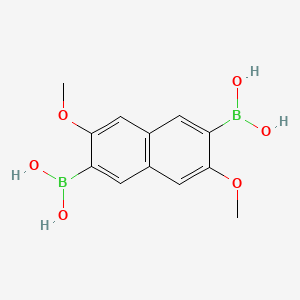

![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
